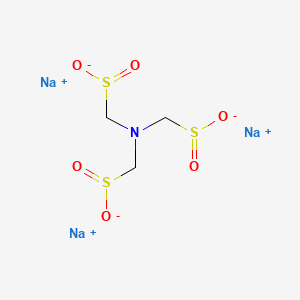
2-((Azido-peg8-carbamoyl)methoxy)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a compound that serves as a polyethylene glycol (PEG) linker containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves the reaction of a PEG-based precursor with azide and carboxylic acid functional groups. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through esterification or amidation reactions. Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:
Synthesis of PEG-based precursor: This involves polymerization of ethylene oxide to form PEG chains of desired length.
Functionalization with azide and carboxylic acid groups:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Amidation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, with copper sulfate and sodium ascorbate as catalysts.
Amidation: EDC or HATU are used as activators to facilitate the reaction between carboxylic acid and amine groups.
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through amidation reactions.
科学的研究の応用
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, facilitating the formation of stable triazole linkages through click chemistry
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, where the PEG linker improves the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized polymers and materials with enhanced properties.
作用機序
The mechanism of action of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves its ability to form stable linkages with other molecules through click chemistry and amidation reactions. The azide group reacts with alkyne, BCN, and DBCO to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .
類似化合物との比較
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is unique due to its combination of azide and carboxylic acid functional groups, along with a PEG spacer that enhances solubility. Similar compounds include:
2-((Azido-PEG4-carbamoyl)methoxy)acetic acid: Similar structure but with a shorter PEG spacer.
2-((Azido-PEG12-carbamoyl)methoxy)acetic acid: Similar structure but with a longer PEG spacer.
2-((Azido-PEG8-carbamoyl)methoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid
These compounds share similar reactivity but differ in their solubility and steric properties due to variations in the PEG spacer length and terminal functional groups.
特性
分子式 |
C22H42N4O12 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-hydroxy-N-(2-hydroxyacetyl)acetamide |
InChI |
InChI=1S/C22H42N4O12/c23-25-24-1-3-31-5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-32-4-2-26(21(29)19-27)22(30)20-28/h27-28H,1-20H2 |
InChIキー |
KWZNJEHADDKISI-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)

![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)




